molecular formula C13H13N5O4 B11434627 7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11434627
M. Wt: 303.27 g/mol
InChI Key: LFUXYFINDAGHHT-UHFFFAOYSA-N
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Description

7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with an ethoxy and hydroxy substituted phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring is then fused to the tetrazole ring through a series of condensation reactions. The ethoxy and hydroxy groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as solid-phase synthesis and continuous flow chemistry can be employed to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

  • Quinone derivatives from oxidation.
  • Amines from reduction.
  • Various substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that require carboxylate-containing substrates. Additionally, the hydroxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • 7-(3-Methoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-(3-Ethoxy-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-sulfonic acid

Uniqueness: The presence of both ethoxy and hydroxy groups in the phenyl ring of 7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

7-(3-ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H13N5O4/c1-2-22-11-5-7(3-4-10(11)19)9-6-8(12(20)21)14-13-15-16-17-18(9)13/h3-6,9,19H,2H2,1H3,(H,20,21)(H,14,15,17)

InChI Key

LFUXYFINDAGHHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C=C(NC3=NN=NN23)C(=O)O)O

Origin of Product

United States

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